molecular formula C14H18N2O3S B2866890 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 957298-51-0

1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No. B2866890
CAS RN: 957298-51-0
M. Wt: 294.37
InChI Key: YSSRVFOJPUQHMU-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as EMDP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. EMDP belongs to the family of pyrazole sulfonamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of EMDP is not yet fully understood. However, it is believed that EMDP exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α.
Biochemical and Physiological Effects
EMDP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of inflammation and pain. Additionally, EMDP has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of EMDP is its low toxicity and high efficacy, making it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, one of the limitations of EMDP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

The potential applications of EMDP in the field of medicine are vast and varied. Some of the future directions for research on EMDP include:
1. Investigating the potential of EMDP as a treatment for other inflammatory conditions such as asthma, psoriasis, and inflammatory bowel disease.
2. Developing new formulations of EMDP that can improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of EMDP in humans to determine its safety and efficacy.
4. Investigating the potential of EMDP as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
EMDP is a promising candidate for the development of new anti-inflammatory and analgesic drugs. Its low toxicity and high efficacy make it an attractive option for the treatment of various inflammatory conditions. Further research is needed to fully understand the mechanism of action of EMDP and to explore its potential applications in the field of medicine.

Synthesis Methods

EMDP can be synthesized using a simple and efficient method that involves the reaction of 1-(2-ethoxy-5-methylphenyl) hydrazine with 3,5-dimethyl-1-sulfonylpyrazole in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as column chromatography and recrystallization.

Scientific Research Applications

EMDP has been extensively studied for its potential applications in the field of medicine. Several research studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis.

properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-19-13-7-6-10(2)8-14(13)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSRVFOJPUQHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole

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